molecular formula C7H16ClNO2 B3027278 trans-4-Isopropoxy-3-pyrrolidinol hydrochloride CAS No. 1262769-95-8

trans-4-Isopropoxy-3-pyrrolidinol hydrochloride

Cat. No. B3027278
CAS RN: 1262769-95-8
M. Wt: 181.66
InChI Key: ZDRUVKNQNJRWJV-LEUCUCNGSA-N
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Description

“trans-4-Isopropoxy-3-pyrrolidinol hydrochloride” is a unique chemical provided to early discovery researchers . It is a solid compound with the molecular formula C7H15NO2.Cl . The product is sold “as-is” without any representation or warranty .


Molecular Structure Analysis

The SMILES string of “trans-4-Isopropoxy-3-pyrrolidinol hydrochloride” is O[C@@H]1C@HOC(C)C.Cl . This notation represents the structure of the molecule.


Physical And Chemical Properties Analysis

“trans-4-Isopropoxy-3-pyrrolidinol hydrochloride” is a solid compound . Its molecular weight is 181.66 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources.

Scientific Research Applications

Conformational Impact in Proline-Containing Peptides

Research by Taylor, Hardré, and Edwards (2005) explored how hydroxylation of pyrrolidine, as in the case of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride, influences the conformation of proline-containing peptides. This study indicates that hydroxy substituents at specific positions can significantly impact the cis-trans isomerization of these peptides, thereby affecting their conformation and potentially their biological activities (Taylor, Hardré, & Edwards, 2005).

Method for Decarboxylation in Flow Chemistry

Pilkington et al. (2021) developed an efficient method for the decarboxylation of trans-4-hydroxy-proline in flow, providing access to compounds like (R)-pyrrolidin-3-ol hydrochloride. This research presents a new approach to amine synthesis, emphasizing its potential for large-scale, sustainable manufacturing processes (Pilkington et al., 2021).

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it may cause eye irritation . The hazard statements include H319, and the precautionary statements are P305 + P351 + P338 . It’s classified as Eye Irritant 2, and its storage class code is 11, indicating that it’s a combustible solid . The WGK is 3 .

Future Directions

As for future directions, it’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . Therefore, its potential applications and future directions would largely depend on the research interests and objectives of the scientists working with this compound.

properties

IUPAC Name

(3S,4S)-4-propan-2-yloxypyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)10-7-4-8-3-6(7)9;/h5-9H,3-4H2,1-2H3;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRUVKNQNJRWJV-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CNCC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O[C@H]1CNC[C@@H]1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262769-95-8
Record name 3-Pyrrolidinol, 4-(1-methylethoxy)-, hydrochloride (1:1), (3R,4R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262769-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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